molecular formula C13H17ClF3N B13597674 4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride

4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride

Cat. No.: B13597674
M. Wt: 279.73 g/mol
InChI Key: VSXPUCYMQCNCJU-UHFFFAOYSA-N
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Description

4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 4-methylpiperidine.

    Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 4-methylpiperidine in the presence of a suitable catalyst to form the intermediate product.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as analgesics and anti-inflammatory agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine: Similar structure with a chloro group instead of a methyl group.

    4-(Trifluoromethyl)phenylpiperidine: Lacks the methyl group on the piperidine ring.

    4-Methyl-4-phenylpiperidine: Lacks the trifluoromethyl group on the phenyl ring.

Uniqueness: 4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methyl group on the piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClF3N

Molecular Weight

279.73 g/mol

IUPAC Name

4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C13H16F3N.ClH/c1-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16;/h2-4,9,17H,5-8H2,1H3;1H

InChI Key

VSXPUCYMQCNCJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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